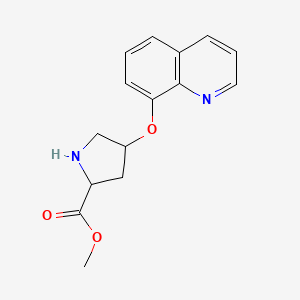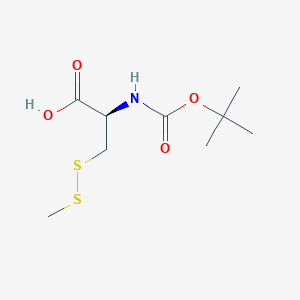
(R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyldithio group, which makes it a valuable intermediate in organic synthesis and peptide chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Methyldithio Group: The protected L-alanine is then reacted with a methyldisulfide reagent, such as methyl methanethiosulfonate, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methyldithio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methyldithio group can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Free amine
Applications De Recherche Scientifique
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is widely used in scientific research due to its versatility:
Peptide Synthesis: The Boc protecting group allows for selective deprotection, making it useful in the stepwise synthesis of peptides.
Bioconjugation: The methyldithio group can be used for the conjugation of biomolecules, such as attaching peptides to carrier proteins or other molecules.
Drug Development: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those involving sulfur-containing functional groups.
Mécanisme D'action
The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- primarily involves its role as a protecting group and a functional group modifier:
Protecting Group: The Boc group protects the amino group during synthetic transformations, preventing unwanted reactions.
Functional Group Modifier:
Comparaison Avec Des Composés Similaires
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: can be compared with other similar compounds:
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-: This compound has a methylamino group instead of a methyldithio group, making it less versatile in sulfur chemistry.
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(hydroxy)-: This compound has a hydroxy group, which is more reactive towards nucleophiles but lacks the sulfur chemistry versatility.
Similar Compounds
- **L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-
- **L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(hydroxy)-
Propriétés
Numéro CAS |
30044-54-3 |
|---|---|
Formule moléculaire |
C9H17NO4S2 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
(2R)-3-(methyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO4S2/c1-9(2,3)14-8(13)10-6(7(11)12)5-16-15-4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clé InChI |
OEQMQEIYYYKGKU-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CSSC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


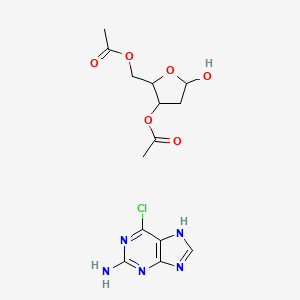

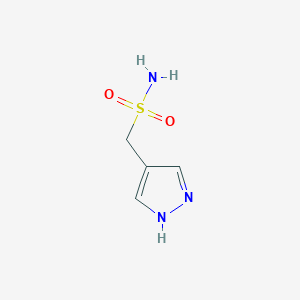

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)
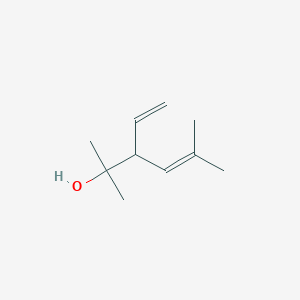
![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
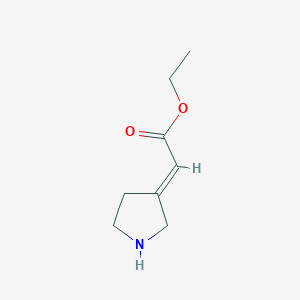
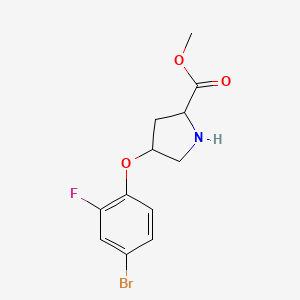

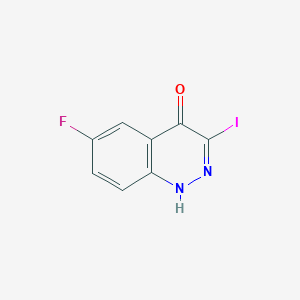
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)
